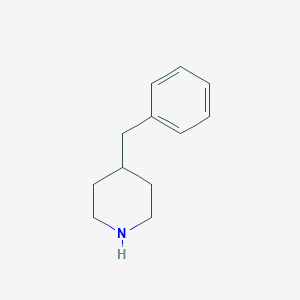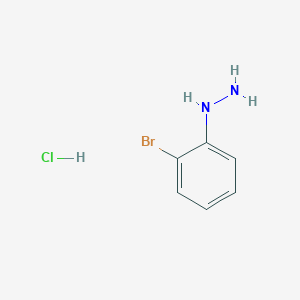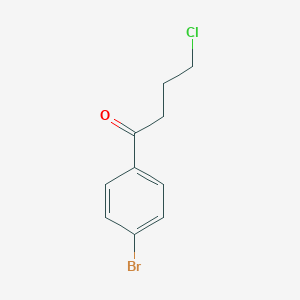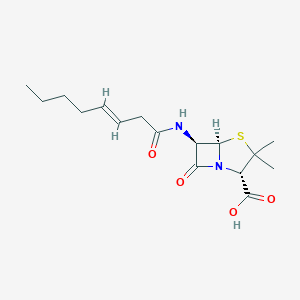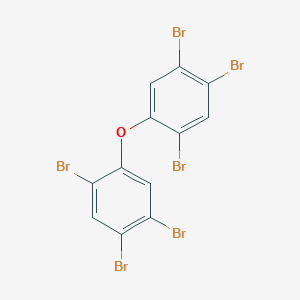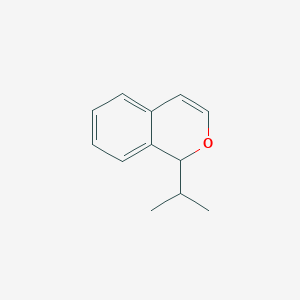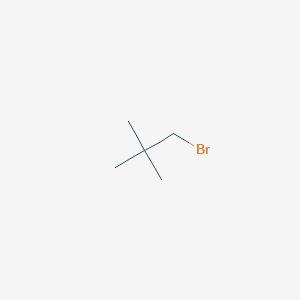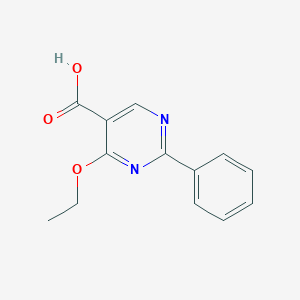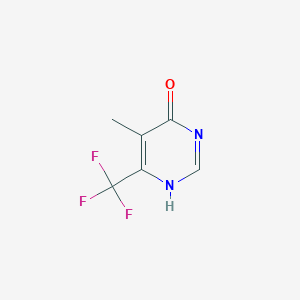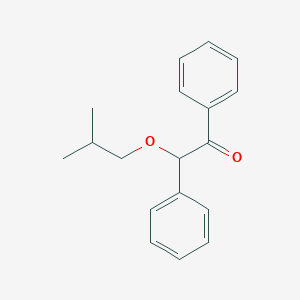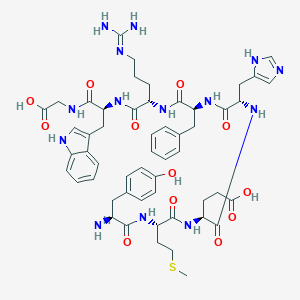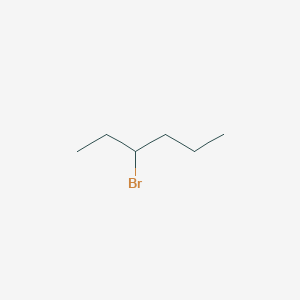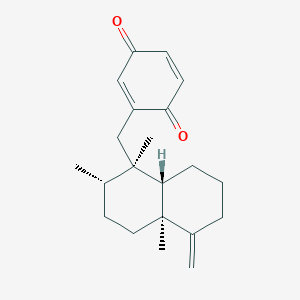![molecular formula C16H19NO2S B146062 2-[4-(4-Butylthiazol-2-yl)phenyl]propanoic acid CAS No. 132483-55-7](/img/structure/B146062.png)
2-[4-(4-Butylthiazol-2-yl)phenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-Butylthiazol-2-yl)phenyl]propanoic acid, also known as butylthiazole propionic acid (BTPA), is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTPA is a nonsteroidal anti-inflammatory drug (NSAID) that is structurally similar to other NSAIDs such as ibuprofen and naproxen. However, BTPA has unique properties that make it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of BTPA is not fully understood. However, studies have suggested that BTPA may work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. BTPA may also work by inhibiting the activity of other enzymes and signaling pathways involved in inflammation and cancer growth.
Efectos Bioquímicos Y Fisiológicos
BTPA has been shown to have a range of biochemical and physiological effects. Studies have shown that BTPA can reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). BTPA has also been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase. Additionally, BTPA has been shown to reduce the expression of genes involved in cancer growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BTPA has several advantages for use in laboratory experiments. BTPA is relatively easy to synthesize and can be obtained in high yields with minimal impurities. BTPA is also stable under a range of conditions and can be easily stored for long periods of time. However, BTPA has some limitations for use in laboratory experiments. BTPA is not water-soluble and may require the use of organic solvents for use in cell culture or animal studies. Additionally, BTPA may have off-target effects on other enzymes and signaling pathways, which may complicate interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on BTPA. One area of interest is the development of new formulations of BTPA that may increase its solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of BTPA and its effects on other signaling pathways and enzymes. Additionally, further studies are needed to investigate the potential use of BTPA in the treatment of neurodegenerative diseases and other conditions. Overall, BTPA has significant potential for further investigation and development in various fields of scientific research.
Métodos De Síntesis
BTPA can be synthesized using a variety of methods, including the reaction of 4-butyl-2-thiazolamine with 4-bromobenzyl bromide in the presence of a base such as sodium hydride. Another method involves the reaction of 4-butyl-2-thiazolamine with 4-bromobenzaldehyde in the presence of a reducing agent such as sodium borohydride. These methods have been optimized to achieve high yields of BTPA with minimal impurities.
Aplicaciones Científicas De Investigación
BTPA has been shown to have potential applications in various fields of scientific research. In the field of medicine, BTPA has been investigated for its anti-inflammatory and analgesic properties. Studies have shown that BTPA can effectively reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. BTPA has also been investigated for its potential use in the treatment of cancer. Studies have shown that BTPA can inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, BTPA has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
132483-55-7 |
|---|---|
Nombre del producto |
2-[4-(4-Butylthiazol-2-yl)phenyl]propanoic acid |
Fórmula molecular |
C16H19NO2S |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
2-[4-(4-butyl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C16H19NO2S/c1-3-4-5-14-10-20-15(17-14)13-8-6-12(7-9-13)11(2)16(18)19/h6-11H,3-5H2,1-2H3,(H,18,19) |
Clave InChI |
WKPYNQYCQNLENN-UHFFFAOYSA-N |
SMILES |
CCCCC1=CSC(=N1)C2=CC=C(C=C2)C(C)C(=O)O |
SMILES canónico |
CCCCC1=CSC(=N1)C2=CC=C(C=C2)C(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



